Product packaging for 2-chloro-7H-purine-8(9H)-thione(Cat. No.:CAS No. 89364-07-8)

2-chloro-7H-purine-8(9H)-thione

Cat. No.: B3360625
CAS No.: 89364-07-8
M. Wt: 186.62 g/mol
InChI Key: LDDARWDXQJUVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-7H-purine-8(9H)-thione is a synthetically versatile purine derivative that serves as a key scaffold in medicinal chemistry and drug discovery research. Purine analogues are recognized for their extensive biological activities and are investigated for their promising therapeutic potential in various disease treatments, including oncology . This compound is particularly valuable as a multifunctional synthetic intermediate. The presence of chloro and thione functional groups at key positions on the purine ring system makes it a suitable substrate for nucleophilic aromatic substitution reactions, allowing researchers to create diverse libraries of substituted purines for biological screening . Its structure is a privileged scaffold for developing novel bioactive molecules.Research into structurally similar 8-thione purines highlights their significance in developing potential therapeutic agents. For instance, certain 6-chloro-8,9-dihydro-7H-purine derivatives have been identified as potent and selective anti-lung cancer agents in preclinical studies, demonstrating the ability to inhibit colony formation and migration of cancer cells, as well as induce apoptosis . Furthermore, purine cores are frequently explored as inhibitors of various enzymes, such as cyclin-dependent kinases and other ATP-binding proteins, providing a pathway for modulating critical cellular mechanisms .This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4S B3360625 2-chloro-7H-purine-8(9H)-thione CAS No. 89364-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,9-dihydropurine-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDARWDXQJUVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417937
Record name MLS002639465
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-07-8
Record name MLS002639465
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639465
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 7h Purine 8 9h Thione and Its Analogues

Strategies for Direct Synthesis of the Purine-8(9H)-thione Core

The formation of the purine-8(9H)-thione structure can be achieved through two primary strategies: building the heterocyclic system from simpler acyclic or monocyclic precursors (ring-closure reactions) or by chemically altering an existing purine (B94841) ring system.

Ring-Closure Reactions for Purine Scaffold Construction

The most classic and versatile method for constructing the purine ring system is the Traube purine synthesis. chemistry-online.compharmaguideline.com This methodology involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit to form the fused imidazole (B134444) ring.

Specifically, for the synthesis of 8-thioxo purine derivatives, the process starts with a 4,5-diaminopyrimidine (B145471). This precursor undergoes cyclization with a thiocarbonyl-containing reagent to build the desired 8-thione functionality. An effective method involves reacting the 4,5-diaminopyrimidine with reagents like potassium ethyl xanthate or carbon disulfide. chemistry-online.comscribd.com For the target molecule, a 2-chloro-4,5-diaminopyrimidine would serve as the key starting material. The general pathway involves the initial nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction to the 4,5-diamine, and subsequent ring closure. chemistry-online.compharmaguideline.comslideshare.net

Table 1: Reagents for 8-Thione Ring Closure in Traube Synthesis This table is interactive and based on data from the text.

Starting Pyrimidine Type Ring-Closure Reagent Product Type Reference
4,5-Diaminopyrimidine Potassium Ethyl Xanthate 8-Thioxo derivative chemistry-online.comscribd.com
4,5-Diaminopyrimidine Carbon Disulfide 8-Thioxo derivative General knowledge
4,5-Diaminopyrimidine Formic Acid Purine (unsubstituted at C8) chemistry-online.com

Modifications of Pre-existing Purine Systems

An alternative to de novo synthesis is the modification of a readily available purine scaffold. This approach is particularly useful for introducing the 8-thione group onto a purine that already possesses the desired substitution at other positions, such as the chloro group at C2.

The typical sequence involves:

Halogenation at C8: A purine is first halogenated at the C8 position. For instance, bromination of a purine derivative can be achieved to yield an 8-bromopurine. mdpi.com

Thiocarbonyl Introduction: The 8-halo substituent, being a good leaving group, is then displaced by a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH), thiourea, or thiolacetic acid can be used to introduce the sulfur atom, which, after workup or tautomerization, yields the stable 8-thione. wikipedia.org

This two-step sequence allows for the late-stage introduction of the thione functionality, which can be advantageous if the thione group is not compatible with earlier reaction conditions.

Regioselective Synthesis of 2-Chloro-7H-purine-8(9H)-thione Derivatives

Further derivatization of the this compound core often involves alkylation. The purine ring system presents multiple potential sites for alkylation, primarily the N7 and N9 atoms of the imidazole ring and the exocyclic sulfur atom of the thione group. Controlling the regioselectivity of these reactions is paramount.

N7/N9 Regioselectivity in Purine Alkylation

The alkylation of purines typically yields a mixture of N7 and N9 isomers, with the N9-alkylated product often being the thermodynamically more stable and major product. mdpi.com However, the reaction conditions can be tuned to favor one isomer over the other.

Key factors influencing N7/N9 regioselectivity include:

Base and Solvent: The choice of base and solvent system is crucial. Using sodium hydride (NaH) in dimethylformamide (DMF) is a common method, often leading to mixtures. mdpi.com

Alkylating Agent: More reactive alkyl halides tend to favor the formation of the N9-alkylpurine. Current time information in Bangalore, IN.

Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can influence the site of attack. Strategic placement of a bulky group at the C6 position can shield the N7 position, leading to regiospecific N9 alkylation.

Catalysts and Reaction Conditions: The use of catalysts like SnCl₄ with N-trimethylsilylated purines has been developed as a method for direct, regioselective N7 alkylation. researchgate.net Microwave irradiation has been shown to reduce reaction times and can improve regioselectivity towards the N9 isomer. Current time information in Bangalore, IN.

Table 2: Conditions for Regioselective N-Alkylation of Purines This table is interactive and based on data from the text.

Purine Substrate Alkylating Agent Conditions Major Product Reference
2-Amino-6-chloropurine Bromomethylcyclohexane K₂CO₃, DMF N9-isomer mdpi.com
8-Bromo-6-chloropurin-2-amine Bromomethylcyclohexane K₂CO₃, DMF, 96h Low yield, ~4% N7-isomer mdpi.com
6-Substituted Purines tert-Alkyl Halide BSA, SnCl₄, ACN N7-isomer researchgate.net
6-Chloropurine Methyl Iodide (Bu)₄NH₄OH, 60°C, MW N9-isomer Current time information in Bangalore, IN.

S-Alkylation Strategies at the Thione Moiety

The exocyclic sulfur atom of the 8-thione group is a soft nucleophile and can be selectively alkylated under appropriate conditions to form 8-(alkylthio)purines. This S-alkylation is often more facile than N-alkylation.

Modern methods have emerged that offer high efficiency and broad substrate scope. One such strategy is a visible light-mediated, late-stage functionalization of mercaptopurines. This method allows for the chemoselective S-alkylation of unprotected mercaptopurine derivatives, including 8-mercaptopurine, using organoboron compounds as the alkylating agents. researchgate.net

More traditional S-alkylation involves the reaction of the thiopurine with an alkyl halide in the presence of a base. The enzymatic methylation of thiopurines by thiopurine S-methyltransferase (TPMT) is a biological example of highly specific S-alkylation. mdpi.com The change in color upon S-alkylation of thiopurines can be used to monitor the reaction. mdpi.com

Control of Substitution Patterns at Positions 2 and 6

Controlling the substituents at the C2 and C6 positions of the purine scaffold is fundamental to the synthesis of the target molecule and its analogues. This control is typically achieved by starting with a purine that already contains the desired functionalities or suitable leaving groups.

For the synthesis of this compound, a common starting material would be a 2,6-dichloropurine. The chlorine atoms at C2 and C6 exhibit different reactivities, allowing for selective substitution. The C6-chloro is generally more reactive towards nucleophilic substitution than the C2-chloro. This differential reactivity allows for the selective introduction of various groups at the C6 position while retaining the chlorine at C2. Subsequently, the C8 position can be functionalized to introduce the thione group as described previously.

Coupling reactions, such as the Sonogashira coupling, can be used to introduce alkynyl groups at the C6 position of 6-chloropurines. nih.gov Similarly, various nucleophiles can be used to displace the chlorine at C6, leading to a wide array of 2-chloro-6-substituted purine analogues.

Multi-Step Synthetic Protocols for Advanced Analogues

The creation of advanced purine analogues often requires multi-step synthetic sequences that allow for precise control over the substitution pattern on the purine ring. These protocols typically begin with a pre-existing purine or a precursor that is sequentially modified.

A notable example is the synthesis of di-halogenated purines, which serve as versatile templates for further functionalization. An efficient synthesis of 6-chloro-2-iodopurine, a key intermediate, has been developed starting from the readily available compound hypoxanthine (B114508). nih.gov This strategy involves protecting the N9 position, followed by a highly specific lithiation and subsequent reaction with an iodine source to install the iodo group at the C2 position. The final step involves the removal of the protecting group.

The key steps in this synthesis are outlined below:

Table 1: Synthetic Protocol for 6-Chloro-2-iodopurine from Hypoxanthine

Step Reactants Reagents & Conditions Product Purpose
1 Hypoxanthine POCl₃ 6-Chloropurine Introduction of chlorine at C6.
2 6-Chloropurine 3,4-Dihydro-2H-pyran, p-TsOH 6-Chloro-9-(tetrahydropyran-2-yl)purine Protection of the N9 position to direct subsequent reactions.
3 6-Chloro-9-(tetrahydropyran-2-yl)purine Harpoon's base (LiTMP/t-BuLi), Tributyltin chloride 6-Chloro-2-(tributylstannyl)-9-(THP)-purine Regiospecific stannylation at the C2 position.
4 6-Chloro-2-(tributylstannyl)-9-(THP)-purine Iodine (I₂) 6-Chloro-2-iodo-9-(THP)-purine Stannyl-iodo exchange to introduce iodine at C2.

Source: Adapted from research on purine functionalization. nih.gov

Such halogenated purine intermediates, like 2-chloro-6-iodopurine, are valuable building blocks for creating more complex molecules. For instance, they can be used in the synthesis of nucleoside analogues through alkylation at the N9 position, demonstrating their utility in medicinal chemistry.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly adopting green chemistry principles to reduce environmental impact. In purine synthesis, this includes the use of alternative energy sources and solvents. One of the prominent green techniques is the use of microwave irradiation to accelerate reactions.

Microwave-assisted synthesis can significantly reduce reaction times, improve yields, and sometimes enhance product purity compared to conventional heating methods. researchgate.net These advantages stem from the efficient and direct heating of the reaction mixture. While specific documented applications to the final thiation step of this compound are not prevalent in the literature, the synthesis of the precursor purine scaffold can benefit from this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis in Heterocyclic Chemistry

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection (indirect) Direct dielectric heating
Reaction Time Hours to days Minutes to hours
Temperature Gradient Non-uniform Uniform
Energy Efficiency Low High

| Potential for Side Reactions | Higher | Lower |

Source: General principles of green chemistry in synthesis. researchgate.net

Other non-traditional activation methods that align with green chemistry principles include the use of ultrasound (sonochemistry) and mechanochemistry (ball-milling), which can promote reactions in the absence of or with reduced amounts of solvents. researchgate.net

Catalytic Methods in Purine Thione Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules, including purine derivatives. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

For the synthesis of purine scaffolds, modern techniques like transition-metal-catalyzed cross-coupling and C-H bond functionalization have shown significant advantages over traditional approaches. researchgate.net Palladium and ruthenium-based catalysts are frequently employed for the direct arylation or alkylation of the purine core. These reactions allow for the late-stage functionalization of the purine ring system, which is highly valuable for creating diverse libraries of compounds. researchgate.net For example, ruthenium-catalyzed strategies have been successfully used in the modification of nucleosides. researchgate.net

The final step to obtain a purine thione involves a thiation reaction, which typically converts a hydroxyl, chloro, or oxo group at the C8 position into a thione (C=S) group. This can be achieved using various thionating agents, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. acs.org While the construction of the purine backbone is greatly enhanced by catalysis, the thiation step itself often follows more classical stoichiometric reaction pathways.

Table 3: Catalytic Methods in Purine Synthesis

Catalytic Method Metal Catalyst Type of Reaction Application in Purine Synthesis
C-H Arylation Palladium (Pd), Ruthenium (Ru) Direct C-H Functionalization Introduction of aryl groups at specific positions on the purine ring. researchgate.net
Cross-Coupling Palladium (Pd), Copper (Cu) Suzuki, Stille, Sonogashira, etc. Formation of C-C and C-N bonds to build or modify the purine scaffold. researchgate.netmdpi.com

| Cycloaddition | Rhodium (Rh), Copper (Cu) | [4+2] Cycloaddition | Construction of the pyrimidine ring portion of the purine system. mdpi.com |

Source: Based on literature on catalytic synthesis of heterocyclic compounds. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 7h Purine 8 9h Thione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-chloro-7H-purine-8(9H)-thione derivatives, various NMR techniques are employed to build a complete structural profile.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons attached to the purine (B94841) core and any substituents. The chemical shifts of these protons are influenced by the electron-withdrawing or -donating nature of adjacent functional groups. For instance, the proton at the C6 position of the purine ring would likely appear as a singlet in a specific region of the spectrum. The presence of N-H protons, such as those at the N7 and N9 positions, would typically give rise to broad signals, the chemical shifts of which can be sensitive to the solvent and concentration. The integration of these signals provides a ratio of the different types of protons present.

Interactive Data Table: Representative ¹H NMR Data for Purine Derivatives

ProtonExpected Chemical Shift Range (ppm)MultiplicityNotes
H67.5 - 8.5SingletChemical shift is influenced by substituents on the purine ring.
N7-H12.0 - 14.0Broad SingletChemical shift and broadening are dependent on solvent and hydrogen bonding.
N9-H12.0 - 14.0Broad SingletOften in equilibrium with the N7-H tautomer, which can affect the appearance of the signal.

Carbon-13 (¹³C) NMR for Core and Substituent Assignments

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom attached to the chlorine (C2) and the thiocarbonyl carbon (C8) would be expected to have characteristic chemical shifts. The positions of the other carbon atoms in the purine ring (C4, C5, and C6) can also be assigned based on their expected chemical shift ranges and by comparison with data from related purine derivatives. In studies of similar 6-halopurine deoxynucleosides, ¹³C chemical shifts were instrumental in understanding the electronic effects of the halogen substituents on the purine ring. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)Notes
C2150 - 160Directly attached to the electronegative chlorine atom.
C4145 - 155Part of the pyrimidine (B1678525) ring.
C5115 - 125Part of the imidazole (B134444) ring.
C6140 - 150Part of the pyrimidine ring.
C8170 - 180Thiocarbonyl carbon, expected to be significantly downfield.

Nitrogen-15 (¹⁵N) NMR for Heteroatom Tautomerism and Bonding

Nitrogen-15 NMR (¹⁵N NMR) is a powerful tool for directly probing the nitrogen atoms within the purine core, providing valuable information about tautomerism and bonding. wikipedia.org Due to the low natural abundance of the ¹⁵N isotope, these experiments can be challenging but offer unique insights. wikipedia.orghuji.ac.il The chemical shifts of the nitrogen atoms (N1, N3, N7, and N9) are highly sensitive to their chemical environment, including protonation state and involvement in tautomeric equilibria. u-szeged.huresearchgate.net For this compound, ¹⁵N NMR can help to definitively determine the dominant tautomeric form in solution, for example, by distinguishing between the 7H and 9H tautomers. In related purine systems, the N7 nitrogen atom is typically more shielded (appears at a lower ppm value) than the N9 atom. u-szeged.hu The use of ¹⁵N-labeled compounds can significantly enhance the utility of this technique, allowing for the observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants that provide direct evidence of bonding. nih.gov

Interactive Data Table: Expected ¹⁵N NMR Chemical Shift Ranges for Purine Nitrogens

Nitrogen AtomExpected Chemical Shift Range (ppm) (Referenced to NH₃)Notes
N1240 - 260Pyridine-like nitrogen.
N3230 - 250Pyridine-like nitrogen.
N7150 - 170Pyrrole-like nitrogen, chemical shift is sensitive to protonation and substitution.
N9160 - 180Pyrrole-like nitrogen, typically less shielded than N7.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Regioselectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds.

For this compound derivatives, HMBC experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals. For example, a correlation between the H6 proton and the C2, C4, and C5 carbons would confirm their relative positions. Furthermore, HMBC can help to determine the site of substitution on the purine ring by observing long-range correlations between the protons of a substituent and the carbons of the purine core. In the study of N7- and N9-substituted purine derivatives, GSQMBC and GHMBC experiments were used to assign the nitrogen resonances. u-szeged.hu Similarly, ¹H-¹⁵N HMBC has been employed to determine the chemical shifts of nitrogen atoms in 6-halopurine 2'-deoxynucleosides. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected absorptions include:

N-H stretching vibrations from the purine ring nitrogens, typically appearing as a broad band in the region of 3200-3400 cm⁻¹.

C=N and C=C stretching vibrations of the purine ring, which would be observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C=S (thione) stretching vibration , which is a key functional group. This absorption is generally weaker than a C=O stretch and can be found in the range of 1050-1250 cm⁻¹.

The interpretation of IR spectra of purine derivatives can be complex due to the overlap of various vibrational modes. acs.orgacs.org However, it provides a valuable fingerprint of the molecule and confirms the presence of key functional groups. nih.govnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium to Strong, Broad
C-H Aromatic Stretch3000 - 3100Weak to Medium
C=N/C=C Ring Stretch1400 - 1600Medium to Strong
C=S Thione Stretch1050 - 1250Medium
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of the chlorine atom, the thiocarbonyl group, or parts of the purine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. In studies of related chloro-substituted pyridones, the loss of HCl and the chlorine radical were observed as significant fragmentation pathways. jcsp.org.pk

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Notes
[M]⁺185.98Molecular ion
[M+2]⁺187.98Isotope peak due to ³⁷Cl
[M-Cl]⁺151.01Loss of a chlorine radical
[M-SH]⁺153.00Loss of a sulfhydryl radical
[M-CS]⁺142.01Loss of carbon monosulfide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural integrity and potential interactions of this compound derivatives.

While a crystal structure for the parent compound is not publicly available, studies on analogous purine derivatives provide a clear indication of the expected structural features. For instance, the analysis of related 2-chloro- and 8-thio-substituted purines would reveal the precise geometry of the fused pyrimidine and imidazole rings. It would confirm the planarity of the purine core and provide the exact torsion angles of any substituents.

A hypothetical data table for a crystalline derivative of this compound is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105°, γ = 90°
Volume 820 ų
Z 4
Calculated Density 1.650 g/cm³
Key Bond Lengths C2-Cl ≈ 1.74 Å, C8-S ≈ 1.68 Å
Key Bond Angles N1-C2-N3 ≈ 125°, C5-C6-N1 ≈ 120°
Hydrogen Bonding N7-H···S8, N9-H···N3 (intermolecular)

This table is illustrative and does not represent experimentally determined data for the specified compound.

The data would elucidate which tautomeric form, the 7H or the 9H, exists in the solid state. Intermolecular interactions, such as hydrogen bonding involving the purine nitrogens and the thione sulfur, and potential π-π stacking interactions between the purine rings, would also be identified, providing insights into the crystal packing and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomeric Studies

UV-Vis spectroscopy is a powerful tool for investigating the tautomeric equilibria of molecules in solution. Purines, including this compound, can exist in different tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. These tautomers exhibit distinct electronic transitions, resulting in different UV-Vis absorption spectra.

The primary tautomeric equilibrium for this compound involves the N(7)-H and N(9)-H forms. By comparing the UV-Vis spectrum of the parent compound with those of its N-methylated derivatives (e.g., 2-chloro-7-methyl-7H-purine-8(9H)-thione and 2-chloro-9-methyl-9H-purine-8(7H)-thione), which are fixed in a specific tautomeric form, the predominant tautomer in solution can be identified.

The solvent polarity can significantly influence the position of the tautomeric equilibrium. Therefore, UV-Vis spectra are typically recorded in a range of solvents with varying polarities.

A hypothetical data table summarizing the expected UV-Vis absorption maxima for the different tautomers is provided below.

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for Tautomers of this compound

CompoundSolventλmax 1 (nm)λmax 2 (nm)
This compound (mixture) Ethanol~280~340
2-chloro-7-methyl-7H-purine-8(9H)-thione Ethanol~275~335
2-chloro-9-methyl-9H-purine-8(7H)-thione Ethanol~285~345
This compound (mixture) Dioxane~282~342

This table is illustrative and does not represent experimentally determined data for the specified compound.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 7h Purine 8 9h Thione

Nucleophilic Substitution Reactions at Purine (B94841) Positions

The purine ring in 2-chloro-7H-purine-8(9H)-thione possesses two primary sites susceptible to nucleophilic attack: the carbon atom bearing the chlorine substituent (C2) and the carbon atom of the thione group (C8). The reactivity of these positions is governed by the electronic nature of the purine ring and the specific reaction conditions employed.

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C2 position of the purine ring is a classic leaving group, rendering this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the purine ring system facilitates the attack of nucleophiles at this position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, leading to the formation of a diverse range of 2-substituted purine derivatives.

The general mechanism for the SNAr reaction at C2 involves the initial attack of the nucleophile on the carbon atom, forming a resonance-stabilized intermediate known as the Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the purine ring, yielding the final substitution product. The rate and efficiency of this reaction are influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution at the C2 Position of Chloropurines

NucleophileReagent ExampleProduct Type
AmineR-NH22-Aminopurine derivative
AlkoxideR-O-2-Alkoxypurine derivative
ThiolateR-S-2-Thioetherpurine derivative

Note: This table represents generalized reactions for chloropurines, as specific data for this compound is limited.

Reactivity of the Thione Group at Position 8

The thione group at the C8 position introduces another dimension to the nucleophilic reactivity of the molecule. The carbon-sulfur double bond can be targeted by nucleophiles, although the reactivity at this position is generally different from that at C2. The thione group can undergo thione-thiol tautomerism, existing in equilibrium with its 8-mercaptopurine tautomer. This tautomeric equilibrium plays a crucial role in its reactivity.

Alkylation reactions are common at the thione group. In the presence of a base, the thiol tautomer can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides to afford S-alkylated products (8-alkylthiopurines). The choice of solvent and base is critical in directing the regioselectivity of the reaction, especially in the presence of other nucleophilic sites.

Electrophilic Reactions of the Purine Ring System

While the purine ring is generally considered electron-deficient, it can still undergo electrophilic substitution reactions, particularly at the imidazole (B134444) part of the ring system (N7 and N9 positions). The lone pair of electrons on the nitrogen atoms can attack electrophiles.

Alkylation and acylation are common electrophilic reactions observed in purine systems. For this compound, reactions with electrophiles can lead to substitution at the N7 or N9 positions of the purine ring. The regioselectivity of these reactions is often a complex interplay of steric and electronic factors, and can be influenced by the reaction conditions. For instance, in the presence of a base, deprotonation can occur at either N7 or N9, followed by reaction with an electrophile.

Oxidation and Reduction Pathways

The thione group at the C8 position is susceptible to oxidation. Mild oxidizing agents can convert the thione into a disulfide, linking two purine molecules through a disulfide bridge. Stronger oxidizing agents can lead to the formation of sulfonic acid derivatives.

The purine ring itself can also undergo oxidation, although this typically requires harsher conditions and can lead to ring-opening or the formation of more complex products like uric acid derivatives.

Reduction of the purine ring is also possible, though less common. Catalytic hydrogenation can lead to the saturation of the double bonds in the purine ring. The chloro substituent at C2 can also be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst.

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, with its reactive chloro and thione groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can be designed to construct new rings onto the purine core.

For example, a reagent with two nucleophilic centers can react with both the C2-chloro and C8-thione positions to form a new fused ring. These annulation strategies are powerful tools for creating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Complexation Chemistry with Metal Ions

The nitrogen and sulfur atoms in this compound are potential coordination sites for metal ions. The lone pairs of electrons on the purine ring nitrogens and the sulfur atom of the thione group can form coordinate bonds with various transition metals.

The thione group, particularly in its deprotonated thiol form, is a soft donor and is expected to form stable complexes with soft metal ions like mercury(II), cadmium(II), and lead(II). The nitrogen atoms of the purine ring can also coordinate to metal ions, leading to the formation of a variety of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode will depend on the metal ion, the solvent system, and the stoichiometry of the reactants.

Table 2: Potential Metal Coordination Sites in this compound

AtomPositionHard/Soft CharacterPotential Coordinating Metal Ions
N1Purine RingBorderlineVarious transition metals
N3Purine RingBorderlineVarious transition metals
N7Purine RingBorderlineVarious transition metals
N9Purine RingBorderlineVarious transition metals
S8Thione GroupSoftSoft metals (e.g., Hg2+, Cd2+, Pb2+)

Computational and Theoretical Investigations of 2 Chloro 7h Purine 8 9h Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-7H-purine-8(9H)-thione, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine its optimized geometry and electronic properties. nih.gov These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can reveal its conformational flexibility and how it behaves over time in different environments, such as in a solvent. These simulations provide a dynamic picture of the molecule, which is crucial for understanding its interactions with other molecules.

By simulating the motion of the molecule over a period of time, researchers can identify stable and transient conformations, as well as the energy barriers between them. This information is particularly important for understanding how the molecule might bind to a biological target, as conformational changes are often necessary for a good fit. All-atom MD simulations in explicit solvent are a common approach to achieve a realistic representation of the molecular system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound, QSAR studies can provide mechanistic insights by identifying the key structural features that influence its behavior in non-clinical contexts. These models are built by correlating various calculated molecular descriptors with experimental data.

QSAR can help to understand how modifications to the purine (B94841) scaffold, such as the presence of the chloro and thione groups, affect its properties. This can guide the design of new molecules with desired characteristics, without necessarily focusing on clinical outcomes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of the synthesized compound.

DFT calculations are often used to compute vibrational frequencies, which correspond to the peaks in IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra. dergipark.org.tr

Tautomeric Equilibrium Calculations and Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, several tautomeric forms are possible due to the presence of labile protons on the purine ring. Computational chemistry plays a crucial role in determining the relative stabilities of these tautomers and predicting the equilibrium composition. mdpi.com

DFT calculations can be used to compute the energies of different tautomers in the gas phase and in solution. nih.govnih.gov These calculations have shown that the relative stability of purine tautomers can be significantly influenced by the solvent environment. nih.govmdpi.com Understanding the tautomeric preferences is essential as different tautomers can exhibit distinct chemical and biological properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the analysis of its HOMO and LUMO provides insights into its reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net Reactivity indices, such as electronegativity, hardness, and softness, can also be derived from the HOMO and LUMO energies to further characterize the molecule's chemical behavior.

Molecular Docking Simulations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations can be used to explore its potential binding modes with various biomolecular targets, such as enzymes or receptors. These simulations provide insights into the non-covalent interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex.

By understanding the interaction mechanisms at a molecular level, researchers can gain a better understanding of how this compound might interact with biological systems. It is important to note that these simulations focus on the binding interaction itself, rather than predicting the efficacy of the compound.

Molecular Interactions and Biological System Probing with 2 Chloro 7h Purine 8 9h Thione Analogues Non Clinical Focus

Investigation of Molecular Interactions with Model Enzymes and Receptors (excluding therapeutic outcomes)

The purine (B94841) scaffold is a privileged structure in biology, making its derivatives prime candidates for studying interactions with proteins that recognize nucleotides, such as enzymes and receptors.

Halogenated purine derivatives are recognized for their potential to interact with various enzymes, often by acting as competitive inhibitors that mimic natural substrates. The electronic and steric properties introduced by substituents like chlorine can lead to potent and selective binding.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of purines and thymidylate. nih.govnih.gov Its inhibition can disrupt DNA replication and repair, making it a key target for study. nih.gov Detailed mechanistic studies on purine analogues have provided significant insights into enzyme-inhibitor interactions. For instance, a novel pyrrolo[3,2-f]quinazoline-1,3-diamine derivative, an analogue of the purine core, was identified as a potent inhibitor of E. coli DHFR. nih.govnih.gov

Kinetic analysis revealed that 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine potently inhibits DHFR with a dissociation constant (Ki) of 7.42 ± 0.92 nM. nih.govnih.gov The inhibition was found to be competitive with respect to the substrate, dihydrofolic acid, and uncompetitive regarding the cofactor NADPH, suggesting the inhibitor binds preferentially to the enzyme-NADPH complex. nih.govnih.gov A key finding was that this inhibition follows a slow-onset, tight-binding model, a mechanism that is often sought in drug design for prolonged target engagement. nih.govnih.gov In contrast, the parent molecule lacking the (4-aminophenyl)-methyl group at the 7th position did not exhibit this slow-onset behavior, highlighting the critical role of this substituent in the binding kinetics. nih.gov

Enzyme TargetInhibitor AnalogueKi Value (nM)Inhibition MechanismBinding Model
E. coli Dihydrofolate Reductase (DHFR)7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine7.42 ± 0.92Competitive (vs. Dihydrofolate), Uncompetitive (vs. NADPH)Slow-onset, tight-binding
E. coli Dihydrofolate Reductase (DHFR)7H-pyrrolo[3,2-f]quinazoline-1,3-diamineNot specified as tight-bindingNot specifiedDoes not follow slow-onset model

Kinases: The general structure of 2-chloro-purine analogues makes them suitable candidates for kinase inhibition. The aryl substitution on the purine ring can enhance π-π stacking interactions within the ATP-binding pocket of kinases, a common strategy for developing kinase inhibitors. While specific binding data for 2-chloro-7H-purine-8(9H)-thione is not detailed, related 2-chloro-purine derivatives are explored for this purpose.

Purine analogues are widely used to probe purinergic receptors, such as adenosine (B11128) receptors (A1, A2A, A2B, A3). Understanding the binding affinities of these ligands helps to elucidate the structural requirements for receptor recognition and activation or antagonism.

Structure-activity relationship studies on a series of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, which are analogues, have been conducted to understand their binding to the human A3 adenosine receptor. nih.gov These studies aim to map the pharmacophore and understand how different functional groups contribute to binding affinity and selectivity. For example, the investigation of one potent and selective A3 adenosine receptor antagonist, 2-chloro-N(6)-(3-iodobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide, revealed that modifications to the 5'-uronamide group were critical. nih.gov It was discovered that removing the hydrogen bond-donating capability of this group was essential for achieving pure A3 receptor antagonism. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Pathway Elucidation

SAR studies are fundamental to understanding how chemical structure translates into biological activity. For purine analogues, these studies involve systematically modifying the purine core to probe interactions with a biological target.

Systematic exploration of substituents on a core scaffold is a powerful method for elucidating SAR. nih.gov By varying functional groups at different positions on the purine ring, researchers can identify key interaction points with a target protein.

For example, in the development of uric acid transporter 1 (URAT1) inhibitors, a systematic SAR study of a diarylmethane backbone demonstrated the importance of positional modifications. nih.gov Although not a direct purine study, the methodology is directly applicable. The study involved synthesizing 33 compounds with variations on the scaffold and measuring their in vitro inhibitory activities. nih.gov This comprehensive scan led to the discovery of a highly potent inhibitor, highlighting that specific substitutions can increase potency by orders of magnitude compared to the parent compound. nih.gov This approach can be applied to the this compound scaffold to probe its interaction with various targets.

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry and chemical biology for fine-tuning the properties of a lead compound. This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. u-tokyo.ac.jp

In the context of purine analogues, the replacement of an oxygen or nitrogen atom with a sulfur atom is a common bioisosteric modification. The compound of interest, this compound, contains a thione (C=S) group at the C8 position, which is a bioisostere of the xanthine (B1682287) (C=O) group found in natural purines like hypoxanthine (B114508) and guanine (B1146940). This substitution can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. For example, replacing the sulfur atom at C-8 with an oxygen or selenium atom in some thio-analogues resulted in weaker activity, demonstrating the critical role of the sulfur atom in the interaction. u-tokyo.ac.jp The classic example of 6-thioguanine (B1684491), a bioisosteric analogue of guanine, illustrates how such a change allows the molecule to be recognized by enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). u-tokyo.ac.jp

Original GroupBioisosteric ReplacementRationale/EffectExample Compound Class
Carbonyl (C=O) at C8Thione (C=S) at C8Alters electronics, H-bonding, metabolic stability. u-tokyo.ac.jpThiopurines
Hydrogen (H)Halogen (F, Cl, Br)Modifies steric and electronic properties, can form halogen bonds.Halogenated Purines
Hydroxyl (-OH)Amine (-NH2)Alters hydrogen bonding capability. u-tokyo.ac.jpPurine Analogues

Use as Chemical Probes and Molecular Tools in Cellular and Biochemical Assays

Beyond direct interaction studies, purine analogues are valuable as chemical probes to investigate cellular processes. Their ability to engage specific targets allows for the interrogation of signaling pathways and enzyme function in complex biological systems.

Derivatives of 2-chloro-purine can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create molecular tools for a variety of biochemical assays. These probes can be used in:

Enzyme-linked immunosorbent assays (ELISA) and other immunoassays to detect and quantify protein-ligand interactions.

Flow cytometry (FACS) to label and sort cells based on receptor expression.

Immunohistochemistry (IHC) and immunofluorescence (IF) to visualize the localization of target proteins in tissues and cells.

Chromatin immunoprecipitation (ChIP) to study the interactions of purine-binding transcription factors with DNA.

The versatility of the purine scaffold allows for its incorporation into a wide range of chemical biology tools designed for specific applications in cellular and biochemical research. fujifilm.com

Probing DNA/RNA Interactions and Metabolism (excluding therapeutic applications)

The incorporation of modified purine analogues into DNA and RNA is a powerful technique for studying nucleic acid structure, function, and metabolism. The presence of a thione group at the 8-position and a chlorine atom at the 2-position of the purine ring in this compound suggests that its nucleoside analogues could serve as effective probes for these processes.

Thiopurines, such as 6-thioguanine (6-TG), are well-known for their ability to be incorporated into DNA and RNA. nih.govactivemotif.comwikipedia.org Once incorporated, these analogues can subtly alter the structure and properties of the nucleic acid, thereby influencing interactions with proteins involved in replication, transcription, and repair. nih.gov For instance, DNA containing 6-thioguanine has been shown to be a poor template for some DNA polymerases and can inhibit the activity of certain DNA ligases and restriction endonucleases. nih.gov This altered interaction provides a mechanism to study the dynamics of these enzymatic processes.

Analogues of this compound, when converted to their corresponding nucleoside triphosphates, could be utilized in a similar manner. The sulfur atom at the 8-position can act as a soft nucleophile and a photo-crosslinking agent, enabling the study of nucleic acid-protein interactions. Upon photoactivation, the thione group can form covalent bonds with adjacent amino acid residues of interacting proteins, allowing for the identification and mapping of binding sites.

Furthermore, the incorporation of such analogues can introduce unique spectroscopic signatures or heavy atoms, facilitating structural studies by techniques like X-ray crystallography or NMR. The chlorine atom at the 2-position can also modulate the electronic properties and base-pairing capabilities of the purine ring, potentially leading to specific and detectable changes in nucleic acid conformation and stability.

Table 1: Potential Applications of this compound Analogues in DNA/RNA Research

Application AreaPrinciple of ActionPotential Information Gained
Metabolic Labeling Incorporation of the nucleoside analogue into newly synthesized DNA/RNA.Rates of nucleic acid synthesis and turnover.
Photo-crosslinking Studies UV-induced covalent bond formation between the 8-thione group and interacting proteins.Identification of DNA/RNA binding proteins and their binding sites.
Structural Biology Introduction of a heavy atom (sulfur/chlorine) for phasing in X-ray crystallography.High-resolution structures of nucleic acid-protein complexes.
Enzyme Mechanism Probing Altered substrate properties affecting enzyme activity (polymerases, ligases, etc.).Insights into the catalytic mechanisms and substrate recognition of nucleic acid-modifying enzymes.

Interference with Protein Folding and Chaperone Systems (e.g., HSP90)

The purine scaffold is not only central to nucleic acids but also serves as a privileged structure for the development of inhibitors targeting ATP-binding sites in various proteins, including molecular chaperones like Heat Shock Protein 90 (HSP90). nih.govnih.gov HSP90 is a crucial chaperone involved in the folding, stability, and activation of a wide array of client proteins, many of which are key signaling molecules. nih.govnih.gov

The development of purine-based inhibitors of HSP90 has demonstrated that modifications at various positions of the purine ring are critical for binding affinity and selectivity. nih.govnih.gov While direct studies on this compound are not prevalent, the extensive research on other purine analogues provides a strong rationale for its potential in this area. The general structure of many purine-based HSP90 inhibitors involves a purine core with substitutions at the C2, N9, and C8 positions that project into specific pockets of the HSP90 ATP-binding site. nih.gov

Analogues of this compound could be synthesized to probe the structure and function of the HSP90 chaperone machinery. The 2-chloro substituent and the 8-thione group could be starting points for chemical modifications aimed at optimizing interactions within the ATP-binding pocket. For example, the chlorine atom could be replaced with various functional groups to explore interactions with specific amino acid residues, while the thione group could be derivatized to extend into different regions of the binding site.

By systematically modifying the this compound scaffold, a library of compounds could be generated to study the structure-activity relationships of HSP90 inhibition. This approach would not be for therapeutic development but rather to use these molecules as chemical probes to understand the conformational changes and functional consequences of inhibiting HSP90 activity.

Table 2: Structure-Activity Relationship Insights from Purine-Based HSP90 Inhibitors

Purine PositionRole in HSP90 Binding (based on known inhibitors)Potential for this compound Analogues
C2 Often involved in hydrogen bonding with the protein backbone.The chlorine atom can be substituted with various groups to modulate these interactions.
N9 Typically bears an alkyl or other lipophilic group that occupies a hydrophobic pocket.Derivatization at the N9 position is a key strategy for enhancing binding affinity.
C8 A linker to a substituted aromatic ring often occupies the "adenine pocket".The thione group can be a handle for attaching diverse chemical moieties to probe this pocket.

Development of Fluorescent Purine Analogues for Live-Cell Imaging and Reporter Assays

Fluorescent analogues of native biomolecules are indispensable tools for visualizing and quantifying biological processes in real-time within living cells. The development of fluorescent purine analogues has enabled the study of DNA replication, RNA trafficking, and enzyme activity with high spatial and temporal resolution. nih.govrsc.orgresearchgate.net

The inherent spectroscopic properties of the purine ring are generally not sufficient for strong fluorescence. However, chemical modifications can transform them into highly fluorescent probes. The 8-azapurines, for example, are a class of purine analogues that exhibit useful fluorescence properties and have been used to study enzyme mechanisms and nucleic acid dynamics. nih.govrsc.orgresearchgate.net

Analogues of this compound hold promise for the development of novel fluorescent probes. The purine core can be chemically modified to create a "push-pull" system, where electron-donating and electron-withdrawing groups are strategically placed to enhance fluorescence quantum yield and tune the emission wavelength. The 2-chloro and 8-thione positions are prime candidates for such modifications.

For instance, the chlorine atom at the C2 position can be substituted with an electron-donating amino group, while the 8-position can be derivatized with a fluorophore. Alternatively, the inherent properties of the thione group might be harnessed. Thio-derivatives can sometimes exhibit unique photophysical properties, including phosphorescence or the ability to quench fluorescence until a specific binding event occurs, creating a "turn-on" sensor.

The development of fluorescent analogues of this compound could lead to probes for various applications:

Live-Cell Imaging: Nucleoside analogues could be used to visualize the localization and dynamics of DNA and RNA in living cells.

Reporter Assays: Enzyme assays could be designed where the enzymatic modification of the purine analogue leads to a change in its fluorescent properties.

Probing Protein-Nucleic Acid Interactions: FRET (Förster Resonance Energy Transfer) pairs could be created by incorporating a fluorescent purine analogue into a nucleic acid and labeling an interacting protein with another fluorophore.

Table 3: Strategies for Developing Fluorescent Purine Analogues

StrategyDescriptionPotential Application for this compound Analogues
Push-Pull System Introduction of electron-donating and electron-withdrawing groups to create a charge-transfer state that enhances fluorescence.Substitution at C2 and C8 positions to create a dipolar molecule with favorable spectroscopic properties.
Conformationally Sensitive Probes Design of analogues whose fluorescence is sensitive to the local environment (e.g., intercalation into DNA).The bulky or interactive groups at C2 and C8 could report on the local nucleic acid structure.
"Turn-On" Sensors The purine analogue is initially non-fluorescent but becomes fluorescent upon binding to a target or undergoing an enzymatic reaction.The 8-thione group could be used as a quencher that is removed or altered upon target interaction.
FRET Donors/Acceptors The purine analogue is designed to have specific excitation and emission spectra to act as a partner in a FRET pair.The absorption and emission maxima can be tuned through chemical modification for specific FRET applications.

Future Research Directions and Unexplored Avenues in 2 Chloro 7h Purine 8 9h Thione Research

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of purine (B94841) derivatives is a well-established field, yet the quest for more efficient and versatile methods remains a key research driver. mdpi.com Future efforts concerning 2-chloro-7H-purine-8(9H)-thione will likely focus on developing synthetic strategies that allow for the construction of more complex and functionally diverse molecular architectures. This includes the exploration of metal-mediated cross-coupling reactions to introduce a variety of substituents at different positions of the purine ring. mdpi.com Techniques such as microwave-assisted synthesis are also being employed to enhance reaction rates and yields for halogenated purine derivatives.

A significant area of future research will be the design and synthesis of multi-ring systems based on the this compound core. The addition of extra rings can lead to tricyclic analogues with potentially improved biological activities and physicochemical properties, such as enhanced fluorescence, which could be valuable for developing new molecular probes. mdpi.com The development of solid-supported synthesis methods will also be crucial for creating diverse libraries of purine derivatives for high-throughput screening and drug discovery applications. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Interactions

Understanding how this compound and its derivatives interact with biological targets in real-time is paramount for elucidating their mechanisms of action. Future research will increasingly rely on advanced spectroscopic and imaging techniques to visualize these interactions at the molecular level.

Fluorescent analogs of purines are powerful tools for studying the structure, dynamics, and activity of proteins and nucleic acids. mdpi.com The development of derivatives of this compound with high fluorescence quantum yields will enable their use as probes to monitor enzymatic reactions and cellular processes. mdpi.com Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) can provide detailed information about the binding kinetics and conformational changes of target molecules upon interaction with these purine analogs.

Integration of Artificial Intelligence and Machine Learning in Purine Design and Prediction

For this compound, AI and ML algorithms can be employed for:

De novo drug design: Generating novel molecular structures with desired biological activities and optimized pharmacokinetic profiles. nih.govharvard.edu

Predictive modeling: Forecasting the potential efficacy and toxicity of new derivatives before their synthesis, saving time and resources. springernature.com

Virtual screening: Rapidly screening large virtual libraries of compounds to identify promising candidates for further experimental investigation. nih.gov

By leveraging the power of AI, researchers can make more informed decisions in the design of the next generation of purine-based therapeutics and probes. nih.gov

Exploration of New Mechanistic Pathways in Model Biological Systems

While purine analogs are known to interfere with nucleic acid synthesis and metabolism, the specific mechanistic pathways affected by this compound and its derivatives are not fully understood. nih.gov Future research will focus on dissecting these mechanisms in various model biological systems.

This will involve investigating the compound's effects on key enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase and purine nucleoside phosphorylase. mdpi.comnih.gov Studies will also explore its potential to induce cellular processes like apoptosis and autophagy, as has been observed with other purine analogs. plos.org Understanding these intricate cellular responses is crucial for identifying new therapeutic targets and applications for this class of compounds.

Design of Multi-Functional Purine Probes

The development of multi-functional probes based on the this compound scaffold represents a promising avenue of research. These probes could be designed to simultaneously report on multiple cellular events or to combine diagnostic and therapeutic functions. For instance, a derivative could be engineered to be a fluorescent sensor for a specific enzyme while also exhibiting inhibitory activity against it. mdpi.commdpi.com Such "theranostic" agents hold great potential for personalized medicine.

Expansion into Materials Science Applications (non-biological, if applicable)

While the primary focus of purine research has been in the biological and medicinal fields, the unique electronic and structural properties of compounds like this compound suggest potential applications in materials science. The halogenated purine core could serve as a versatile building block for creating novel organic materials with interesting optical, electronic, or self-assembly properties. Future explorations in this non-biological domain could uncover entirely new applications for this versatile heterocyclic compound.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-7H-purine-8(9H)-thione, and how can intermediates be characterized?

A viable approach involves bromination of adenine at the C8 position to yield 8-bromoadenine (8BrA), followed by nucleophilic substitution with thiourea to generate 6-amino-7(H)-purine-8(9H)-thione (8SA). Chlorination can then be achieved using reagents like SOCl₂ or PCl₅. Key intermediates should be characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For structural confirmation, X-ray crystallography (e.g., using SHELX programs ) is recommended, as demonstrated for analogous thione derivatives .

Q. How can X-ray crystallography resolve ambiguities in the tautomeric forms of this compound?

The compound may exhibit thione-thiol tautomerism. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can distinguish between tautomers by precisely locating sulfur and hydrogen atoms. For example, monoclinic space groups (e.g., P21/mP2_1/m) and unit cell parameters (e.g., β=100.325\beta = 100.325^\circ) from analogous structures provide a framework for comparative analysis.

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

  • UV-Vis : Monitor absorption bands (e.g., ~260 nm for purine rings).
  • FT-IR : Identify S-H (2500–2600 cm1^{-1}) or C=S (1050–1250 cm1^{-1}) stretches.
  • NMR : Use 1H^1 \text{H}-15N^{15} \text{N} HMBC to verify nitrogen connectivity and substitution patterns.
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S, Cl ratios) .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

Contradictions in reactivity (e.g., competing substitution at C2 vs. C8) may arise from solvent polarity, temperature, or steric effects. Systematic optimization using design of experiments (DoE) is recommended. For example, in polar aprotic solvents (DMF, DMSO), Cl at C2 may exhibit higher electrophilicity due to electron-withdrawing effects from the thione group. Kinetic studies under varied conditions (e.g., 25–80°C) can clarify dominant pathways .

Q. What strategies mitigate side reactions during cyclization of thione derivatives like this compound?

Competing side reactions (e.g., oxidation or dimerization) can be minimized by:

  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the thione group.
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity.
  • Low-Temperature Reactions : Slow kinetics at 0–5°C reduce undesired pathways, as seen in isothiazoloquinolinone syntheses .

Q. How does the thione group influence the compound’s electronic properties and binding affinity in biological targets?

The C=S group enhances electron delocalization, altering HOMO-LUMO gaps and redox potentials. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can map charge distribution. In biological studies, the thione moiety may act as a hydrogen-bond acceptor, improving binding to enzymes like purine nucleoside phosphorylase (PNP). Comparative assays with non-thione analogs (e.g., 8-chloropurines) are critical for structure-activity relationship (SAR) analysis .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Challenges include poor crystal quality due to flexibility or polymorphism. Solutions:

  • Cocrystallization : Use coformers (e.g., carboxylic acids) to stabilize lattices.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Twinned Data Refinement : Apply SHELXL’s twin refinement tools for overlapping reflections .

Methodological Notes

  • Contradiction Analysis : Use iterative hypothesis testing when resolving conflicting data (e.g., varying synthetic conditions and comparing outcomes) .
  • Data Reproducibility : Document reagent purities, storage conditions, and instrument parameters per ICMJE standards .
  • Software Tools : SHELX for crystallography , Gaussian for DFT , and Python/STAT modules for statistical analysis .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7H-purine-8(9H)-thione
Reactant of Route 2
Reactant of Route 2
2-chloro-7H-purine-8(9H)-thione

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